8-Methoxy-7-methylbenz[a]anthracene (CAS 63020-61-1) is a specialized, functionally substituted polycyclic aromatic hydrocarbon (PAH) utilized primarily as a regioselective reference standard and synthetic precursor in chemical carcinogenesis research and environmental monitoring [1]. Structurally, the addition of a methoxy group at the C8 position of the model carcinogen 7-methylbenz[a]anthracene alters both its photophysical properties and its susceptibility to enzymatic oxidation. For procurement professionals and principal investigators, this compound serves as a critical shelf-stable precursor for synthesizing reactive phenolic metabolites and as a sterically blocked probe for mapping cytochrome P450-mediated activation pathways in in vitro assays [1].
Substituting 8-methoxy-7-methylbenz[a]anthracene with its parent compound (7-methylbenz[a]anthracene) or alternative positional isomers (such as 12-methoxy-7-methylbenz[a]anthracene) fundamentally compromises assay integrity. In toxicological models, the parent compound undergoes rapid epoxidation at the 8,9-bond to form carcinogenic bay-region diol epoxides, whereas the C8-methoxy substitution sterically and electronically blocks this specific metabolic route, making it an indispensable negative control [2]. In analytical chromatography, positional isomers exhibit distinct bathochromic shifts; for instance, the 8-methoxy isomer peaks at 287.5 nm, whereas the 12-methoxy isomer peaks at 282 nm [1]. Using the incorrect isomer results in mismatched retention times and spectral library failures during multiplexed HPLC-UV quantification.
In ultraviolet absorption assays, 8-methoxy-7-methylbenz[a]anthracene demonstrates distinct spectral maxima at 287.5 nm and 298 nm (log ε = 4.7), allowing for clear optical differentiation from closely related structural analogs [1]. When compared to 12-methoxy-7-methylbenz[a]anthracene, which exhibits primary absorption maxima at 282 nm and 293 nm, the 8-methoxy derivative provides a ~5.5 nm bathochromic shift [1]. This quantitative spectral difference is essential for resolving co-eluting PAH isomers in complex environmental or biological matrices.
| Evidence Dimension | Primary UV Absorption Maxima |
| Target Compound Data | 287.5 nm and 298 nm |
| Comparator Or Baseline | 12-methoxy-7-methylbenz[a]anthracene (282 nm and 293 nm) |
| Quantified Difference | ~5.5 nm bathochromic shift |
| Conditions | Ethanolic solution, standard UV-Vis spectrophotometry |
Ensures accurate peak identification and prevents false-positive quantification in multiplexed HPLC-UV analytical workflows.
Procuring 8-methoxy-7-methylbenz[a]anthracene as a stable starting material allows for the high-yield generation of 8-hydroxy-7-methylbenz[a]anthracene via standard boron tribromide (BBr3) demethylation, typically achieving yields exceeding 90% [1]. In contrast, attempting de novo multi-step synthesis of the phenolic metabolite from raw starting materials often results in yields below 40% due to poor regiocontrol during the cyclization phases [1]. Utilizing the methoxy derivative bypasses these synthetic bottlenecks.
| Evidence Dimension | Target Metabolite Synthesis Yield |
| Target Compound Data | >90% yield (via BBr3 demethylation of the methoxy precursor) |
| Comparator Or Baseline | <40% yield (via de novo multi-step synthesis) |
| Quantified Difference | >50% absolute increase in final phenolic product yield |
| Conditions | BBr3 in dichloromethane at -78°C to room temperature |
Dramatically reduces labor hours and reagent costs for laboratories requiring pure phenolic PAH standards for toxicological testing.
The placement of the methoxy group at the C8 position effectively eliminates the compound's ability to undergo enzymatic oxidation at the 8,9-bond. While the unsubstituted parent compound, 7-methylbenz[a]anthracene, readily forms 8,9-diol-10,11-epoxides (the primary carcinogenic bay-region metabolites) during in vitro microsomal incubations, 8-methoxy-7-methylbenz[a]anthracene yields 0% of these specific bay-region epoxides due to steric hindrance [1]. This complete suppression makes it an essential mechanistic probe.
| Evidence Dimension | 8,9-Diol Epoxide Formation Rate |
| Target Compound Data | 0% formation (metabolically blocked at C8) |
| Comparator Or Baseline | 7-methylbenz[a]anthracene (high rate of 8,9-epoxidation) |
| Quantified Difference | Complete suppression of the bay-region activation pathway |
| Conditions | In vitro incubation with mammalian CYP1A1/1B1 microsomes |
Provides toxicologists with a reliable negative control to isolate and study alternative, non-bay-region metabolic pathways.
Because 8-methoxy-7-methylbenz[a]anthracene readily undergoes high-yield demethylation using BBr3, it is a highly efficient procurement choice for synthetic chemists tasked with generating 8-hydroxy-7-methylbenz[a]anthracene. This workflow is essential for producing the authentic reference materials needed to calibrate mass spectrometers for in vivo PAH metabolism studies [1].
In biochemical toxicology, this compound is deployed as a regioselective probe. By utilizing a substrate where the 8-position is sterically blocked by a methoxy group, researchers can force CYP450 enzymes to oxidize alternative sites (such as the K-region or the methyl group), thereby isolating specific enzymatic behaviors without interference from the dominant 8,9-epoxidation pathway [1].
Due to its specific UV absorption maxima (287.5 nm and 298 nm), this compound is utilized as an isomeric reference standard in HPLC-UV/FLD workflows. It allows analytical chemists to accurately resolve and quantify specific methylated PAH derivatives in complex environmental matrices, such as soil extracts or airborne particulate matter, where positional isomers frequently co-elute [1].